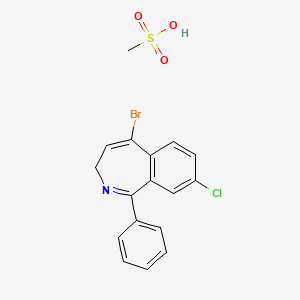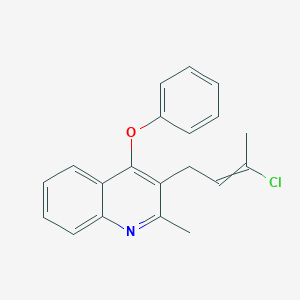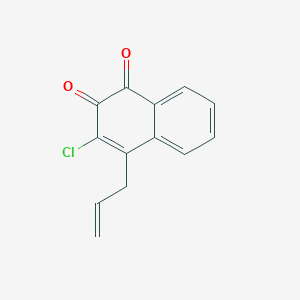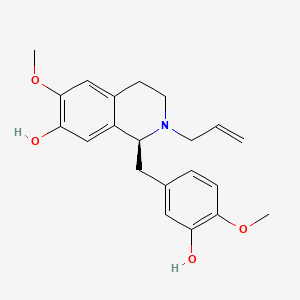![molecular formula C16H10Cl2N2O2 B14401373 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene CAS No. 88608-80-4](/img/structure/B14401373.png)
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is a complex organic compound belonging to the class of aromatic compounds. It features a benzene ring substituted with chlorine and isocyanate groups, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The introduction of isocyanate groups can be achieved through reactions with phosgene or other isocyanate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and isocyanation processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate groups can participate in addition reactions with nucleophiles, such as amines and alcohols, forming urea and carbamate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride, are used for reduction reactions.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
科学研究应用
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
作用机制
The mechanism of action of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, such as proteins and nucleic acids, potentially altering their function and activity. The pathways involved in these interactions depend on the specific nucleophiles and reaction conditions.
相似化合物的比较
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]benzene: Lacks the additional isocyanate group, making it less reactive.
2-Chloro-1-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: A positional isomer with different reactivity and properties.
1-Bromo-2-[(3-bromo-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: Substituted with bromine instead of chlorine, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is unique due to its specific substitution pattern and the presence of multiple reactive isocyanate groups. This combination of features makes it particularly valuable in synthetic chemistry and industrial applications.
属性
CAS 编号 |
88608-80-4 |
|---|---|
分子式 |
C16H10Cl2N2O2 |
分子量 |
333.2 g/mol |
IUPAC 名称 |
1-chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-5-2-4-12(8-19-9-21)13(14)7-11-3-1-6-15(18)16(11)20-10-22/h1-6H,7-8H2 |
InChI 键 |
LBBFVNURVWAVBI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)CC2=C(C=CC=C2Cl)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)
![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)

![6-Chloro-4-{[(2,3-dimethylphenyl)methyl]amino}pyrimidine-2(1H)-thione](/img/structure/B14401323.png)
![N-{[3-Phenyl-2-(pyrrolidine-1-sulfonyl)oxiran-2-yl]methyl}ethanamine](/img/structure/B14401329.png)

![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)



